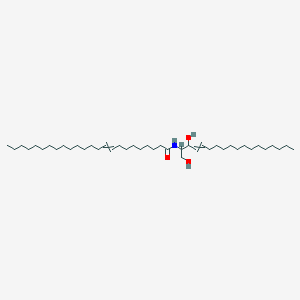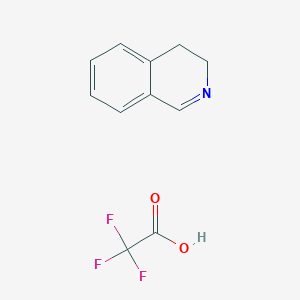
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of 3,4-dihydroisoquinoline and 2,2,2-trifluoroacetic acid 3,4-Dihydroisoquinoline is a nitrogen-containing heterocycle, while 2,2,2-trifluoroacetic acid is a trifluoromethyl-substituted carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives using a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O).
Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the dihydroisoquinoline ring.
Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the Bischler-Napieralski or Pictet-Spengler reactions, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of 3,4-dihydroisoquinoline derivatives often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of trifluoromethanesulfonic anhydride (Tf2O) as a dehydrating agent has been shown to be particularly effective in promoting the Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .
化学反応の分析
Types of Reactions:
Oxidation: 3,4-Dihydroisoquinoline can undergo oxidation to form isoquinoline derivatives.
Reduction: Reduction of 3,4-dihydroisoquinoline can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of 3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Isoquinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated dihydroisoquinoline derivatives
科学的研究の応用
Chemistry: 3,4-Dihydroisoquinoline derivatives are valuable intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds and as building blocks for complex natural products .
Biology: In biological research, 3,4-dihydroisoquinoline derivatives have been studied for their potential as enzyme inhibitors and receptor ligands. They exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Medicine: Medicinal chemistry has explored 3,4-dihydroisoquinoline derivatives for their potential therapeutic applications. These compounds have shown promise as candidates for the treatment of neurodegenerative diseases, cardiovascular disorders, and cancer .
Industry: In the industrial sector, 3,4-dihydroisoquinoline derivatives are used in the synthesis of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications in materials science .
作用機序
The mechanism of action of 3,4-dihydroisoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, these compounds can modulate neurotransmitter levels and exert neuroprotective effects .
Molecular Targets and Pathways:
類似化合物との比較
Isoquinoline: A structurally related compound that lacks the dihydro moiety.
Tetrahydroisoquinoline: A fully saturated analog of 3,4-dihydroisoquinoline.
Uniqueness: 3,4-Dihydroisoquinoline is unique due to its partially saturated ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the dihydro moiety allows for selective functionalization and modification, making it a versatile scaffold in synthetic and medicinal chemistry .
特性
CAS番号 |
96488-19-6 |
|---|---|
分子式 |
C11H10F3NO2 |
分子量 |
245.20 g/mol |
IUPAC名 |
3,4-dihydroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-4,7H,5-6H2;(H,6,7) |
InChIキー |
UPBQXDGVMRNDAP-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC2=CC=CC=C21.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
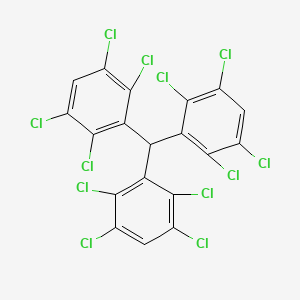
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
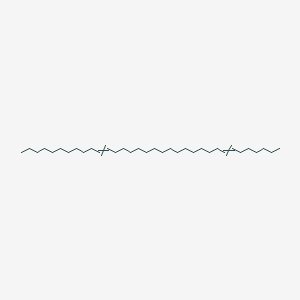
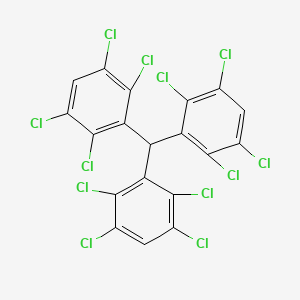
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
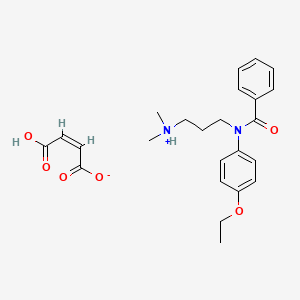
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
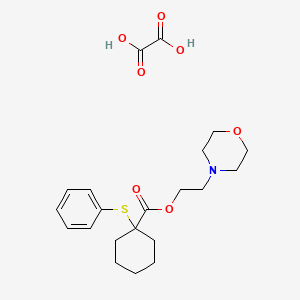
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
